Ethyl 4-(2-naphthylcarbonyl)-3-isoxazolecarboxylate
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Overview
Description
The compound is an ester (carboxylate) of an isoxazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom) that is substituted with a naphthyl group (a two-ring aromatic system) and an ethyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the isoxazole ring and the naphthyl group. Unfortunately, without specific information, it’s difficult to provide a detailed analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Esters generally have pleasant odors and are often found in fats and oils .Scientific Research Applications
Carboxylation in Synthesis
The use of alkali metal salts of ethylcarbonic acid in phenol carboxylation offers a new method for synthesizing hydroxybenzoic and hydroxynaphthoic acids. This approach has practical applications in the production of drugs with antiseptic, antituberculous, and bactericide activities (Suerbaev, Aldabergenov, & Kudaibergenov, 2015).
Synthesis and Biological Activity
A synthesis method for ethyl 4'-(phenoxycarbonylamino)-1'H-spiro[cycloheptane-1,2'-naphthalene]-3'-carboxylate has been developed, yielding compounds with notable antitumor and anti-monoamine oxidase activities (Markosyan et al., 2020).
Crystal and Molecular Structure Studies
The crystal and molecular structures of related compounds, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, have been extensively studied. These molecules are significant due to their potential as activated unsaturated systems in various biological activities (Kaur et al., 2012).
Synthesis of Naphthalenes
The development of functionalized naphthalenes, including compounds with ethoxycarbonyl groups, through platinum-catalyzed hydroarylation of aryl enynes is an area of research that explores the diverse applications of such compounds in organic synthesis (Kang et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 4-(naphthalene-2-carbonyl)-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-2-21-17(20)15-14(10-22-18-15)16(19)13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPBACNINJIVPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC=C1C(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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